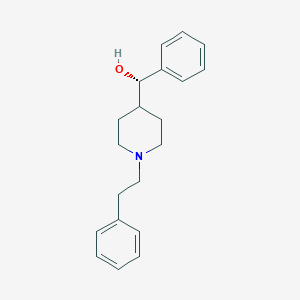
Glemanserin, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was the first truly selective 5-HT2A ligand to be discovered and led to the development of other potent and selective 5-HT2A receptor antagonists such as volinanserin . Although it was investigated clinically for the treatment of generalized anxiety disorder, it was ultimately found to be ineffective and was not marketed .
Méthodes De Préparation
The synthesis of Glemanserin involves several steps. The key synthetic route includes the formation of the piperidine ring and the attachment of the phenylethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Glemanserin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Glemanserin has been used in various scientific research applications, including:
Chemistry: As a selective 5-HT2A receptor antagonist, it has been used to study the role of this receptor in various chemical processes.
Biology: It has been used to investigate the biological functions of the 5-HT2A receptor and its role in various physiological processes.
Mécanisme D'action
Glemanserin exerts its effects by selectively binding to and antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception . By blocking this receptor, Glemanserin can modulate these processes and has been used to study the role of the 5-HT2A receptor in various conditions .
Comparaison Avec Des Composés Similaires
Glemanserin is unique in its high selectivity for the 5-HT2A receptor. Similar compounds include:
Volinanserin: A fluorinated analogue of Glemanserin that is even more potent and selective.
Pruvanserin: Another selective 5-HT2A receptor antagonist.
Roluperidone: A compound with similar antagonistic properties.
Lenperone: Another compound targeting the 5-HT2A receptor.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.
Propriétés
Numéro CAS |
132553-88-9 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1 |
Clé InChI |
AXNGJCOYCMDPQG-HXUWFJFHSA-N |
SMILES isomérique |
C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




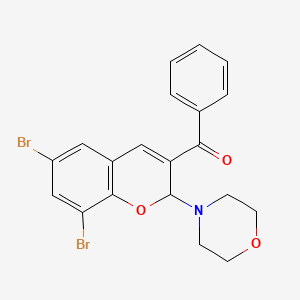
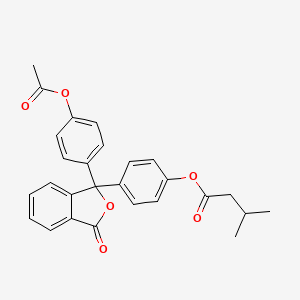
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
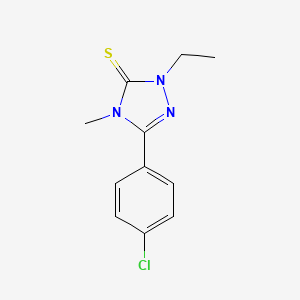
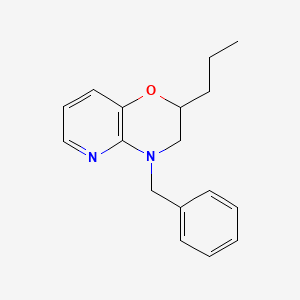
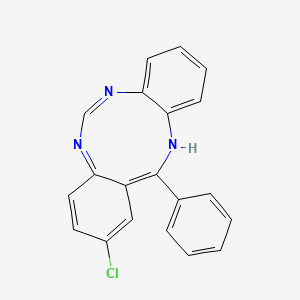
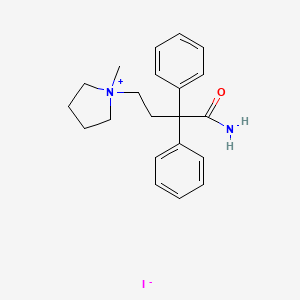
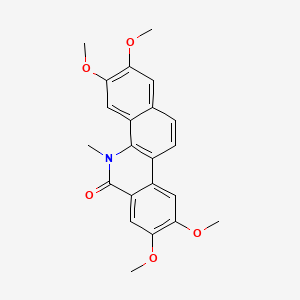

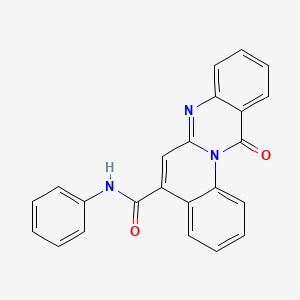
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)
